Fluorescein dibutyrate

Lipase Assay Enzyme Kinetics Fluorogenic Substrate

Fluorescein dibutyrate (FDB) is a non-fluorescent, cell-permeable C4 ester occupying the middle ground among fluorescein esters. Unlike C2 (high background) or C12 (limited solubility), FDB's butyrate esters balance enzyme reactivity, Km, and non-enzymatic stability. Validated for uHTS (330-fold enrichment, >10^8 clones/day), flow cytometric viability profiling, quantitative lipase QC in turbid dairy media, and barley pregermination detection. Select FDB for reproducible fluorometric assays where chain-length-optimized performance matters.

Molecular Formula C28H24O7
Molecular Weight 472.5 g/mol
CAS No. 7298-65-9
Cat. No. B009291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein dibutyrate
CAS7298-65-9
SynonymsFLUORESCEIN DIBUTYRATE; FLUORESCEIN DIBUTYRATE, FOR FLUOR-ESCENC E; Dibutanoic acid 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl ester; Dibutyric acid 3'-oxospiro[9H-xanthene-9,1'(3'H)-isobenzofuran]-3,6-diyl ester; Butanoic acid, 1,1
Molecular FormulaC28H24O7
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCC)C5=CC=CC=C5C(=O)O3
InChIInChI=1S/C28H24O7/c1-3-7-25(29)32-17-11-13-21-23(15-17)34-24-16-18(33-26(30)8-4-2)12-14-22(24)28(21)20-10-6-5-9-19(20)27(31)35-28/h5-6,9-16H,3-4,7-8H2,1-2H3
InChIKeyCGMHIZMGYHYHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescein Dibutyrate (CAS 7298-65-9) as a Fluorogenic Substrate for Lipase and Esterase Assays


Fluorescein dibutyrate (FDB) is a cell-permeable, non-fluorescent ester of fluorescein that serves as a fluorogenic substrate for the detection and quantification of lipase and esterase enzyme activity [1]. Upon enzymatic hydrolysis of its butyrate ester bonds, the highly fluorescent fluorescein molecule is released, enabling sensitive fluorometric measurements . FDB is a member of a class of fluorescein esters that vary in acyl chain length (C2–C18), each exhibiting distinct kinetic properties, spontaneous hydrolysis rates, and enzyme specificities [2].

Critical Differentiation of Fluorescein Dibutyrate: Why In-Class Substitution is Not Advisable


Fluorescein esters are not interchangeable due to chain-length-dependent differences in enzymatic hydrolysis rates, spontaneous (non-enzymatic) background hydrolysis, and enzyme specificity [1]. While all fluorescein esters share a common fluorophore, their acyl chain length dictates substrate affinity (Km) and turnover rate (Vmax) for specific lipases and esterases [2]. For example, shorter-chain esters like fluorescein diacetate (C2) exhibit higher spontaneous hydrolysis, leading to elevated background signal, whereas longer-chain esters like fluorescein dilaurate (C12) demonstrate superior enzymatic hydrolysis but may suffer from solubility limitations [3]. Fluorescein dibutyrate (C4) occupies a middle ground that balances cell permeability, enzyme reactivity, and background stability for many applications [4]. Selecting an alternative without considering these quantifiable differences can compromise assay sensitivity, reproducibility, and data interpretation.

Quantitative Differentiation of Fluorescein Dibutyrate from In-Class Analogs


Lipase Detection Limit: Fluorescein Dibutyrate vs. Fluorescein Dilaurate

Fluorescein dibutyrate (C4) is a functional lipase substrate, but for applications requiring maximum sensitivity, fluorescein dilaurate (C12) demonstrates superior performance. In a comparative study of fluorescein esters with straight-chain fatty acids (C2–C18), fluorescein dilaurate exhibited both a higher rate of hydrolysis and a better Km value (lower Km indicates higher affinity) than fluorescein dibutyrate when assayed with lipase [1]. The detection limit for lipase using fluorescein dilaurate was reported as 0.0001 mg/mL with a relative accuracy of ~1.5% [1]. While a direct detection limit for fluorescein dibutyrate was not reported in that study, the authors explicitly state that fluorescein dilaurate is a better substrate for lipase than fluorescein dibutyrate [1]. Conversely, for esterase assays, shorter-chain esters such as fluorescein diacetate (C2) are often preferred due to higher turnover rates [2]. Thus, the choice between FDB and its analogs must be guided by the specific enzyme target and required detection sensitivity.

Lipase Assay Enzyme Kinetics Fluorogenic Substrate

Spontaneous Hydrolysis Background: Fluorescein Dibutyrate vs. Fluorescein Diacetate

A critical differentiator among fluorescein esters is the rate of spontaneous (non-enzymatic) hydrolysis, which contributes to background fluorescence and reduces assay signal-to-noise ratio. Studies have established that spontaneous hydrolysis rate decreases as the acyl chain length of the fluorescein ester increases [1]. Therefore, fluorescein dibutyrate (C4) exhibits lower spontaneous hydrolysis than fluorescein diacetate (C2), but higher spontaneous hydrolysis than longer-chain esters like fluorescein dilaurate (C12) [2]. While exact hydrolysis rate constants for each ester under identical conditions are not aggregated in a single source, the inverse relationship between chain length and spontaneous hydrolysis is consistently reported across multiple studies [1][2]. This property directly impacts assay background: shorter-chain esters produce higher non-enzymatic signal, necessitating tighter control of incubation time and temperature.

Background Fluorescence Assay Optimization Fluorescein Esters

Cell Viability Assay Performance: Fluorescein Dibutyrate vs. Fluorescein Diacetate in Flow Cytometry

Both fluorescein dibutyrate (FDB) and fluorescein diacetate (FDA) are used as viability probes in flow cytometry, relying on intracellular esterases to hydrolyze the non-fluorescent substrate to fluorescent fluorescein [1]. In a study using rat bone marrow, spleen cells, and human blood leukocytes, both FDB and FDA were successfully employed as fluorogenic substrates for flow cytometric determination of esterase activity [2]. While the study did not report quantitative side-by-side comparison data for FDB versus FDA under identical conditions, the inclusion of both esters in the same experimental framework validates FDB as a functional alternative to FDA [2]. Notably, FDB's longer butyrate ester chains may confer differential membrane permeability and intracellular retention characteristics compared to FDA, potentially influencing staining kinetics and signal intensity in certain cell types [3].

Cell Viability Flow Cytometry Esterase Activity

Enzyme Specificity: Differential Hydrolysis by Porcine Pancreas Lipase

Enzyme specificity varies significantly across fluorescein esters, and this specificity is enzyme-source dependent. A kinetic study of fluorescein and eosin esters revealed that the hydrolysis rate of fluorescein esters by most enzymes decreased in the order: acetyl (C2) > propionyl (C3) > butyryl (C4) > valeryl (C5) > caproyl (C6) [1]. However, porcine pancreas lipase exhibited a divergent specificity profile: divalerate (C10) and dicaproate (C12) demonstrated higher hydrolysis rates than dibutyrate (C8) [1]. This indicates that fluorescein dibutyrate is not the optimal substrate for porcine pancreas lipase compared to longer-chain esters, but may be preferred for other lipase isoforms or esterases where shorter-chain specificity is dominant.

Enzyme Specificity Lipase Isoforms Substrate Profiling

Optimized Application Scenarios for Fluorescein Dibutyrate Based on Quantitative Evidence


High-Throughput Screening (HTS) for Esterase Activity in Directed Evolution

Fluorescein dibutyrate is employed in ultrahigh-throughput screening (uHTS) platforms, such as in vitro compartmentalization coupled with fluorescence-activated cell sorting (IVC-FACS), to identify and evolve esterase variants. A study demonstrated enrichment of E. coli cells with esterase activity by 330-fold using FDB as the fluorogenic substrate, with the system discriminating as low as two-fold differences in enzymatic activity at a screening speed exceeding 10^8 clones per day [1]. FDB's intermediate chain length provides a balance of substrate turnover and assay robustness suitable for large-scale screening campaigns.

Food Industry Quality Control: Lipase Activity Monitoring in Dairy Products

A quantitative fluorescence-based gel diffusion assay using fluorescein dibutyrate enables rapid monitoring of lipase activity in milk and dairy products. The assay quantifies fluorescence intensity of released fluorescein, yielding a calibration curve with regression coefficients superior to those obtained by measuring fluorescent halo radii [1]. The method is effective in turbid media that interfere with UV-spectrophotometry and fluorimetry, making it suitable for quality control in food processing environments where lipase activity correlates with product spoilage or ripening [2].

Seed Viability and Pre-Harvest Sprouting Assessment in Cereal Grains

The fluorescein dibutyrate test provides a faster, more sensitive, and more reproducible method for detecting pregerminated grains in barley compared to the established EBC starch-agar/iodine method [1]. The assay visualizes lipase activity in longitudinally divided half seeds, enabling detection of pregermination levels as low as 2–3%, which is critical for predicting seed viability after storage [2]. This application leverages FDB's ability to report endogenous lipase activity associated with germination, offering a practical tool for seed quality assessment in agricultural and malting industries.

Flow Cytometric Viability and Esterase Activity Profiling in Hematopoietic Cells

Fluorescein dibutyrate serves as a validated fluorogenic substrate for flow cytometric determination of esterase activity and cell viability in hematopoietic cell populations. In studies with rat bone marrow, spleen cells, and human blood leukocytes, FDB enabled discrimination of distinct cell clusters based on esterase activity levels, with a linear fluorescence increase observed during the first 10 minutes of incubation [1]. FDB offers a practical alternative to fluorescein diacetate (FDA) in flow cytometry workflows, particularly when FDA's higher spontaneous hydrolysis or different membrane permeability characteristics are problematic for specific cell types [2].

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